molecular formula C9H15NO3 B016648 Ethyl 4-Oxoazepane-1-carboxylate CAS No. 56515-89-0

Ethyl 4-Oxoazepane-1-carboxylate

Cat. No. B016648
CAS RN: 56515-89-0
M. Wt: 185.22 g/mol
InChI Key: IBUMPBFHLUYONP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of ethyl 4-oxoalkanoates with amines to form bicyclic lactams, highlighting the reactivity of the carbonyl group and the versatility of ethyl 4-oxoalkanoates as precursors for more complex cyclic compounds (Wedler et al., 1992).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray crystal analysis, revealing details about the arrangement of atoms within the molecule and how this structure influences its reactivity and interaction with other molecules (Wedler et al., 1992).

Chemical Reactions and Properties

Ethyl 4-oxoazepane-1-carboxylate and its derivatives participate in a variety of chemical reactions, including cyclocondensation reactions under specific conditions such as ultrasound irradiation, showcasing their reactivity and potential for creating diverse chemical structures (Machado et al., 2011).

Scientific Research Applications

Organic Synthesis and Catalysis

Research has explored the use of ethyl carboxylate compounds in organic synthesis, showcasing their utility in catalyzed annulation reactions. For example, ethyl 2-methyl-2,3-butadienoate has been used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphine, to form highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003). This demonstrates the broader class of ethyl carboxylate compounds' roles in facilitating complex organic transformations.

Medicinal Chemistry and Drug Development

Ethyl carboxylate derivatives have been investigated for their potential in drug development. For instance, Ethyl 1,4-benzodioxan-2-carboxylate has been utilized as an intermediate for producing drug compounds, highlighting the importance of ethyl carboxylate structures in synthesizing biologically active molecules (Kasture et al., 2005).

Advanced Material Synthesis

In the realm of materials science, ethyl carboxylate compounds have contributed to the synthesis of novel materials. The development of new synthetic methods, such as the microwave-assisted synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate, showcases the role of these compounds in efficiently creating substances with potential applications in various industries (Tesson & Deshayes, 2000).

Enzymatic Reactions and Biocatalysis

The kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate using lipase-catalyzed transesterification reactions emphasizes the intersection of organic chemistry and biotechnology. This process, which achieves high enantioselectivity, exemplifies the use of ethyl carboxylate derivatives in enantioselective synthesis, a critical aspect of pharmaceutical production (Kasture et al., 2005).

properties

IUPAC Name

ethyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUMPBFHLUYONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506188
Record name Ethyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Oxoazepane-1-carboxylate

CAS RN

56515-89-0
Record name Ethyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbethoxyazepan-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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